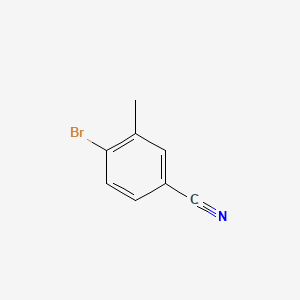

4-Bromo-3-methylbenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Synthetic Chemistry and Materials Science

Benzonitrile and its derivatives are a cornerstone class of compounds in modern chemistry. ontosight.aiontosight.ai Their utility stems from the versatile reactivity of the nitrile group and the stability of the aromatic ring. In synthetic chemistry, benzonitriles serve as key precursors to a wide array of other functional groups. wikipedia.org For instance, the nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. This versatility makes them indispensable intermediates in the multi-step synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. ontosight.airesearchgate.netjchps.com

In materials science, the electronic properties of the benzonitrile scaffold are of significant interest. These compounds are used in the production of dyes, such as aniline (B41778) blue, and as components in advanced materials. cefacilinasbiotics.com The rigid structure and potential for π-π stacking interactions make them suitable for creating liquid crystals and functional polymers. Substituted benzonitriles, in particular, are used as building blocks for phthalocyanine (B1677752) dyes, which have applications in dye-sensitized solar cells (DSSC), photoredox reactions, and photodynamic cancer therapy. researchgate.netjchps.comorientjchem.org Furthermore, benzonitrile can act as a labile ligand in transition metal complexes, which are used as valuable synthetic intermediates. wikipedia.org

Research Landscape of Substituted Benzonitriles

The research landscape for substituted benzonitriles is vast and driven by the quest for novel molecules with tailored properties. The identity and position of substituents on the benzene (B151609) ring profoundly influence the compound's electronic properties, reactivity, and steric profile. jchps.comorientjchem.org For example, the position of a substituent can have a weak or strong inhibitory effect on certain enzymatic reactions. jchps.comorientjchem.org A substituent in the ortho position may introduce significant steric hindrance, affecting how the molecule interacts with other reagents or biological targets, while substituents in the meta or para positions may have a more subtle electronic influence. jchps.comorientjchem.org

Current research often focuses on the synthesis of polysubstituted benzonitriles as building blocks for larger, more complex structures. Palladium-catalyzed cyanation reactions, for instance, are a practical and scalable method for preparing benzonitrile derivatives from corresponding aryl bromides. acs.org Scientists are exploring how different combinations of electron-donating and electron-withdrawing groups affect the molecule's potential for applications in medicinal chemistry and materials science. smolecule.com The introduction of halogens, like the bromine atom in this compound, provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, greatly expanding the synthetic possibilities. myskinrecipes.com

Rationale for Comprehensive Investigation of this compound

The specific substitution pattern of this compound—a bromo group at position 4 and a methyl group at position 3 relative to the nitrile—provides a compelling rationale for its detailed investigation. This unique arrangement of functional groups makes it a highly valuable and specific intermediate in organic synthesis. It is considered a key building block for proteomics research and as a pharmaceutical intermediate. fishersci.cachemdad.com

One of the primary drivers for its investigation is its role as a precursor in the synthesis of complex heterocyclic compounds. For example, it is used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and is a key intermediate in the production of certain phthalocyanine dyes. chemdad.comresearchgate.netorientjchem.org These dyes are of interest for advanced applications such as photodynamic therapy and in dye-sensitized solar cells. jchps.comorientjchem.org

Furthermore, the presence of the bromine atom makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring, enabling the construction of elaborate molecular frameworks. myskinrecipes.com Detailed spectroscopic and theoretical studies, using techniques like Fourier-transform infrared (FTIR) spectroscopy, FT-Raman spectroscopy, and Density Functional Theory (DFT), have been conducted to fully characterize its molecular structure, vibrational modes, and electronic properties. jchps.comorientjchem.org This fundamental understanding is crucial for predicting its reactivity and optimizing its use in the synthesis of novel, high-value chemical entities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXUZFJOLNNWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372097 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41963-20-6 | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 3 Methylbenzonitrile

Precursor Compounds and Starting Materials in Synthetic Pathways

The journey to synthesizing 4-bromo-3-methylbenzonitrile begins with the careful selection of precursor compounds. A common and direct precursor is 3-methylbenzonitrile (B1361078) . This compound provides the basic carbon skeleton, requiring only the regioselective introduction of a bromine atom at the 4-position.

Alternative starting materials can also be employed, which may involve a multi-step pathway. For instance, 4-amino-3-methylbenzonitrile can serve as a precursor. nih.gov This route necessitates the removal of the amino group, typically through a deamination reaction, following a bromination step. Another potential starting point is 3-formylbenzonitrile , which would require conversion of the formyl group to a nitrile.

In pathways where the nitrile group is introduced later, a key precursor is 1-bromo-2-methyl-4-nitrobenzene . This approach involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through both traditional and contemporary chemical transformations. These routes primarily differ in their methods for introducing the bromo and nitrile groups.

Bromination Reactions

The introduction of a bromine atom onto the aromatic ring is a critical step. When starting with 3-methylbenzonitrile, direct bromination is a common strategy. This electrophilic aromatic substitution is typically carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dichloromethane (B109758). evitachem.com The reaction conditions, including temperature and the presence of a catalyst, are optimized to favor the desired 4-bromo isomer.

For precursors like 4-amino-3-methylbenzonitrile, bromination can be achieved using bromine in aqueous hydrochloric acid. nih.gov This method takes advantage of the activating effect of the amino group to direct the incoming bromine to the desired position.

In some cases, a radical bromination approach is employed, particularly when starting with a compound like 3-bromo-4-methylbenzonitrile (B1282943) where the methyl group is brominated first. acs.org This is often followed by hydrolysis to form an alcohol, which can then be further manipulated.

Nitrile Group Introduction Methodologies

The nitrile group can be introduced through various methods. One of the most classical approaches is the Sandmeyer reaction. This involves the diazotization of an amino group, such as in 4-bromo-2-methylaniline, followed by treatment with a cyanide salt, typically copper(I) cyanide.

A more modern and widely used method is the palladium-catalyzed cyanation of an aryl halide. organic-chemistry.org For instance, 1,4-dibromo-2-methylbenzene could potentially undergo a selective palladium-catalyzed reaction to replace one of the bromine atoms with a cyanide group. This method offers high yields and functional group tolerance. organic-chemistry.org

Another strategy involves the dehydration of an amide. If one were to synthesize 4-bromo-3-methylbenzamide, it could be converted to the corresponding nitrile using a dehydrating agent.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound.

Palladium-Catalyzed Synthetic Routes

Palladium catalysts are extensively used in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comrsc.orgresearchgate.net In the context of this compound synthesis, palladium-catalyzed cyanation reactions are particularly relevant. organic-chemistry.org These reactions typically involve the cross-coupling of an aryl halide (like 1,4-dibromo-2-methylbenzene) with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The Suzuki coupling reaction, another palladium-catalyzed process, can be used to build the carbon skeleton before the introduction of the nitrile or bromo groups. mdpi.comresearchgate.netnih.gov

Radical Initiated Reactions (e.g., AIBN)

Radical initiators like azobisisobutyronitrile (AIBN) are commonly used to initiate reactions that proceed via a free radical mechanism. google.commdpi.com In the synthesis of related compounds, AIBN is often employed in conjunction with N-bromosuccinimide (NBS) for the bromination of benzylic positions (the methyl group of a toluene (B28343) derivative). google.commdpi.com For example, the reaction of 3-methylbenzonitrile with NBS and AIBN would lead to the formation of 3-(bromomethyl)benzonitrile. While not a direct route to the target molecule, this intermediate can be further functionalized. A study on the synthesis of 2-acylbenzonitriles utilized NBS and AIBN for the selective oxidation of a benzylic position. mdpi.com Another example is the AIBN-initiated addition of bromotrichloromethane (B165885) to a vinyl boronic ester. uni-muenchen.de

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. The specific parameters vary significantly depending on the chosen synthetic route.

For the Sandmeyer reaction , temperature control is paramount. The initial diazotization step is typically performed at low temperatures, around 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of undesired phenol (B47542) byproducts. mnstate.edu Following the formation of the diazonium salt, the reaction with copper(I) bromide is carried out. The yield can be sensitive to the purity of the starting amine and the precise stoichiometry of the reagents.

In electrophilic bromination , optimization involves the careful selection of the brominating agent, catalyst, solvent, and temperature. For instance, using N-bromosuccinimide (NBS) as the bromine source can offer milder reaction conditions compared to elemental bromine. In a synthesis of a related compound, 6-bromo-4-methyl-2-pyridinol, a 92.9% yield was achieved using NBS in a mixture of sulfuric acid and water at 25°C for 12 hours. For the bromination of aromatic rings, controlling the temperature is essential to prevent over-bromination, where multiple bromine atoms are added to the ring. Dichloromethane is often used as a solvent for these reactions, with temperatures kept between 0°C and 30°C to ensure high selectivity for the monobrominated product. google.com

Palladium-catalyzed cyanation reactions require meticulous optimization of the catalyst system and reaction environment. The choice of palladium precursor and, critically, the phosphine (B1218219) ligand can dramatically influence reaction efficiency. Solvents such as dioxane, dimethylformamide (DMF), or N-methylpyrrolidinone (NMP) are commonly used. nih.govgoogle.com For example, the cyanation of aryl bromides using K₄[Fe(CN)₆] can be performed in a mixture of dioxane and water at 100 °C. nih.gov Yields can be improved by ensuring efficient stirring, as the reaction can be heterogeneous. nih.gov The use of additives like potassium acetate (B1210297) (KOAc) can also be beneficial. nih.gov

The following table summarizes representative reaction conditions for methods analogous to the synthesis of this compound.

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect in the synthesis of many organic molecules, particularly in the fields of pharmaceuticals and materials science, as different stereoisomers can have vastly different biological activities and physical properties. researchgate.net However, for the synthesis of this compound, stereochemical considerations are not a factor.

The molecule this compound is achiral. It does not possess any chiral centers (an atom, typically carbon, bonded to four different groups) or other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that is coplanar with the benzene (B151609) ring. As a result, it does not exist as enantiomers or diastereomers.

Because the target molecule is achiral, its synthesis does not require asymmetric methods or chiral resolutions. The synthetic strategies employed, such as electrophilic aromatic substitution, Sandmeyer reactions, or palladium-catalyzed cross-coupling, lead directly to the single, achiral product. Therefore, the focus of synthetic optimization remains solely on regioselectivity (ensuring the correct substitution pattern), chemical yield, and purity, rather than on controlling stereochemistry.

Table of Compounds

Spectroscopic Characterization and Advanced Vibrational Analysis of 4 Bromo 3 Methylbenzonitrile

Experimental Spectroscopic Techniques

Experimental methods provide direct measurement of the vibrational modes of a molecule. For 4-Bromo-3-methylbenzonitrile, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy were utilized to record its vibrational spectra in the solid phase. orientjchem.org The sample of this compound was procured from a commercial supplier and used without additional purification for the spectral analysis. semanticscholar.org

Complementing the FTIR data, the FT-Raman spectrum was recorded in the range of 50–3500 cm⁻¹. orientjchem.org FT-Raman spectroscopy involves inelastic scattering of laser light and provides information about vibrational modes that are often weak or absent in the FTIR spectrum. This is particularly useful for symmetric vibrations and vibrations involving the carbon skeleton. In the FT-Raman spectrum of 4B3MBN, the C≡N stretch appeared at 2338 cm⁻¹. orientjchem.org Strong stretching vibrations related to the C-Br bond were found at 254, 522, and 1040 cm⁻¹ in the Raman spectrum. orientjchem.org The C-C stretching modes of the ring were also prominent, with bands observed at 712, 1040, 1250, 1374, 1416, and 1612 cm⁻¹. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

Theoretical Spectroscopic Investigations

To support the experimental findings and provide a deeper understanding of the vibrational modes, theoretical calculations based on Density Functional Theory (DFT) were performed. orientjchem.org These computational methods allow for the calculation of the molecule's optimized geometry and its vibrational frequencies.

Electronic structure calculations were carried out using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netorientjchem.org This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules. derpharmachemica.com The calculations yield a set of theoretical vibrational frequencies that can be compared with the experimental data. For example, the calculated wavenumber for the C≡N stretching vibration was 2331 cm⁻¹, which shows good agreement with the experimental Raman value of 2338 cm⁻¹. orientjchem.org Similarly, calculated C-C stretching vibrations were found to correspond well with the observed bands in both FTIR and Raman spectra. nih.gov

A Normal Coordinate Analysis (NCA) was performed to assign the calculated vibrational frequencies to specific types of molecular motion. researchgate.net The Potential Energy Distribution (PED) provides a quantitative measure of the contribution of different internal coordinates (such as stretching, bending, and torsion) to each vibrational mode. The PED analysis confirmed the assignments of key functional groups. For the C≡N stretching vibration calculated at 2331 cm⁻¹, the PED showed an 89% contribution from the CN stretch, confirming a pure vibrational mode. orientjchem.org The vibrations of the C-Br moiety were categorized into stretching and in-plane bending modes based on the PED. orientjchem.org Torsional vibrations of the benzene (B151609) ring (CCCC torsions) were assigned to frequencies below 800 cm⁻¹, which is consistent with previous reports on similar molecules. nih.gov

Data Tables

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Data sourced from Shajikumar and Raman (2018). orientjchem.orgnih.gov

| Vibrational Assignment | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (DFT) (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

|---|---|---|---|---|

| C≡N Stretch | 2217 | 2338 | 2331 | ν(C≡N) (89%) |

| C-C Ring Stretch | 1648 | 1612 | 1612 | ν(C-C) |

| C-C Ring Stretch | 1541 | - | 1569 | ν(C-C) |

| C-C Ring Stretch | 1459 | 1416 | 1492 | ν(C-C) |

| C-C Ring Stretch | 1428 | 1374 | 1411 | ν(C-C) |

| C-C Ring Stretch | 1375 | 1250 | 1343 | ν(C-C) |

| C-H In-plane Bend | 1023 | 1040 | 1022 | β(C-H) |

| C-H Out-of-plane Bend | 811 | - | 815 | δ(C-H) (70%) |

| C-Br Stretch | - | 522 | 525 | ν(C-Br) + β(C-C-C) |

| C-Br Bend | - | 380 | 361 | β(C-Br) |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Normal Coordinate Analysis and Potential Energy Distribution (PED)

Molecular Vibrational Modes and Assignments

The vibrational assignments for this compound (4B3MBN) have been determined through a combination of experimental FTIR and FT-Raman spectroscopy and theoretical calculations. orientjchem.org The molecule belongs to the C1 point group symmetry, which includes 30 in-plane (β) and 12 out-of-plane (γ) bending vibrations. orientjchem.org The vibrational modes are separated into 16 stretching (υ), 13 bending, and 13 torsion (τ) modes. orientjchem.orgsemanticscholar.orgresearchgate.net

Stretching vibrations involve a change in the length of the bond between two atoms. These are typically high-energy vibrations and appear at higher wavenumbers in the vibrational spectrum.

C≡N Stretching: The nitrile (C≡N) group stretching is a characteristic and intensely localized vibration. For benzonitrile (B105546) derivatives, this vibration typically occurs in the 2220-2240 cm⁻¹ range. orientjchem.orgresearchgate.net In this compound, the C≡N stretching vibration has been experimentally identified at 2217 cm⁻¹ in the FTIR spectrum and at 2338 cm⁻¹ in the Raman spectrum. orientjchem.orgresearchgate.net Theoretical calculations align closely with the experimental Raman value, placing the wavenumber at 2331 cm⁻¹, confirming this as a signature frequency for the molecule with an 89% assignment. orientjchem.orgresearchgate.net The intensity of this band can be influenced by the electronic effects of other substituents on the ring. researchgate.net

C-H Stretching: In aromatic compounds, the C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. ijrte.orgorientjchem.orgresearchgate.net For this compound, theoretical calculations predict these stretching vibrations to be between 3301 cm⁻¹ and 2431 cm⁻¹. orientjchem.orgsemanticscholar.orgresearchgate.net It is noted that the C-H stretching and bending vibrations can be coupled. orientjchem.orgsemanticscholar.orgresearchgate.net

C-Br Stretching: The vibrations involving the carbon-bromine bond are found at lower frequencies due to the heavier mass of the bromine atom. The frequency range of 480–1129 cm⁻¹ is generally assigned to interactions between carbon and heavy atoms like bromine. orientjchem.orgsemanticscholar.orgresearchgate.net For this compound, strong C-Br stretching vibrations are observed in the Raman spectrum at 254 cm⁻¹, 522 cm⁻¹, and 1040 cm⁻¹. orientjchem.orgsemanticscholar.orgresearchgate.net

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring generally fall in the 1200–1650 cm⁻¹ range. orientjchem.org Experimental FTIR spectra for this compound show these vibrations at 1203, 1375, 1428, 1459, 1541, and 1648 cm⁻¹. orientjchem.org In the Raman spectrum, they appear at 712, 1040, 1250, 1374, 1416, and 1612 cm⁻¹. orientjchem.org

Table 1: Selected Stretching Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical/Calculated (cm⁻¹) |

|---|---|---|---|

| C≡N Stretch | 2217 orientjchem.orgresearchgate.net | 2338 orientjchem.orgresearchgate.net | 2331 orientjchem.orgresearchgate.net |

| C-Br Stretch | - | 254, 522, 1040 orientjchem.orgresearchgate.net | - |

| C-C (Ring) Stretch | 1203, 1375, 1428, 1459, 1541, 1648 orientjchem.org | 712, 1040, 1250, 1374, 1416, 1612 orientjchem.org | 735, 965, 1022, 1141, 1170, 1209, 1283, 1315, 1343, 1411, 1492, 1569, 1612 orientjchem.org |

Bending vibrations involve a change in the angle between bonds and generally require less energy than stretching vibrations, thus appearing at lower wavenumbers.

C-H Bending: C-H bending vibrations are further classified into in-plane (β) and out-of-plane (δ) bending.

In-plane (β) bending: For this compound, the calculated C-H β bending vibrations occur in the region of 1233-1017 cm⁻¹. orientjchem.orgsemanticscholar.orgresearchgate.net Experimental observations from FTIR and FT-Raman spectra place these vibrations at 1023 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.orgsemanticscholar.orgresearchgate.net

Out-of-plane (δ) bending: These vibrations generally transpire in the 800-950 cm⁻¹ region. orientjchem.orgsemanticscholar.orgresearchgate.net Analysis shows these vibrations for this compound at 815, 941, and 965 cm⁻¹ (calculated), with observed FTIR peaks at 811 and 888 cm⁻¹. orientjchem.orgsemanticscholar.orgresearchgate.net These bending modes can sometimes merge with torsional vibrations. orientjchem.orgsemanticscholar.orgresearchgate.net

C-Br Bending: The carbon-bromine bond has three associated in-plane bending vibrations. orientjchem.orgsemanticscholar.orgresearchgate.net In the FT-Raman spectrum, these bending vibrations are found at 134 cm⁻¹ and 380 cm⁻¹. orientjchem.orgsemanticscholar.orgresearchgate.net The calculated frequencies for these modes are 135, 219, and 361 cm⁻¹, showing good agreement with experimental data. orientjchem.orgsemanticscholar.orgresearchgate.net

Ring Deformations: The benzene ring itself undergoes in-plane and out-of-plane deformations. The bending vibrations of the C≡N group are also considered in this category. Bending vibrations for the C≡N group in the title molecule were identified in Raman spectra at 134, 380, and 548 cm⁻¹. orientjchem.org

Table 2: Selected Bending Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical/Calculated (cm⁻¹) |

|---|---|---|---|

| C-H In-Plane (β) Bending | 1023 orientjchem.orgresearchgate.net | 1040 orientjchem.orgresearchgate.net | 1017-1233 orientjchem.orgresearchgate.net |

| C-H Out-of-Plane (δ) Bending | 811, 888 orientjchem.orgresearchgate.net | - | 815, 941, 965 orientjchem.orgresearchgate.net |

| C-Br Bending | - | 134, 380 orientjchem.orgresearchgate.net | 135, 219, 361 orientjchem.orgresearchgate.net |

| C≡N Bending | - | 134, 380, 548 orientjchem.org | - |

Torsional vibrations involve the twisting of a bond or a group of atoms around the bond axis. These are the lowest energy vibrations and are found at very low wavenumbers.

Ring Torsions: The torsional modes of the benzene ring are typically assigned to the spectral region below 800 cm⁻¹. orientjchem.orgresearchgate.net In the experimental spectra of this compound, these peaks are observed in the IR spectrum at 578 and 627 cm⁻¹ and in the Raman spectrum at 496 and 572 cm⁻¹. orientjchem.orgresearchgate.net

Calculated Torsional Frequencies: Theoretical calculations have identified these torsional peaks at 73, 144, 208, 277, 402, 472, 580, and 648 cm⁻¹. orientjchem.orgresearchgate.net Research indicates that these wavenumbers are mixed with CCCN torsional motions within the molecule. orientjchem.orgresearchgate.net The C-H out-of-plane (δ) bending vibrations are also sometimes discussed in conjunction with torsional modes, as they can be coupled. orientjchem.orgsemanticscholar.orgresearchgate.net

Table 3: Torsional and Out-of-Plane Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical/Calculated (cm⁻¹) |

|---|---|---|---|

| Ring Torsion | 578, 627 orientjchem.orgresearchgate.net | 496, 572 orientjchem.orgresearchgate.net | 73, 144, 208, 277, 402, 472, 580, 648 orientjchem.orgresearchgate.net |

Computational Chemistry and Quantum Mechanical Studies of 4 Bromo 3 Methylbenzonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been instrumental in exploring the electronic structure and other properties of 4-Bromo-3-methylbenzonitrile. semanticscholar.org

Selection and Optimization of Basis Sets (e.g., B3LYP/6-311++G(d,p))

Theoretical calculations for this compound have been effectively performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. orientjchem.orgijrte.org This combination is widely recognized for providing a good balance between computational cost and accuracy for organic molecules. The B3LYP/6-311++G(d,p) method has been shown to yield global minimum energy values that are in good agreement with experimental data for this compound. orientjchem.orgresearchgate.net The use of this basis set is considered optimal for predicting the molecular properties of this compound. orientjchem.org

Geometrical Parameter Optimization and Conformational Analysis

The molecular geometry of this compound in its ground state has been optimized using DFT methods. semanticscholar.org The optimized structure reveals that the molecule is nearly planar. orientjchem.orgresearchgate.net Theoretical calculations have determined various bond lengths and angles. For instance, the C-Br bond length is calculated to be approximately 1.91 Å, which is longer than the C-C bonds within the molecule. orientjchem.orgijrte.org This variation in bond lengths is attributed to the different hybridization states of the carbon atoms due to the attached substituent groups. ijrte.org The optimized geometrical parameters are crucial for understanding the molecule's stability and reactivity. orientjchem.org

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-Br Bond Length | 1.91 Å |

Note: This table presents a selection of the available data from computational studies.

Electronic Properties and Molecular Orbital Theory

The electronic characteristics of this compound have been elucidated through molecular orbital theory, providing insights into its reactivity and charge distribution.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in determining molecular reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's electronic stability. For this compound, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis has been employed to calculate the distribution of atomic charges within the this compound molecule. semanticscholar.orgorientjchem.org This analysis helps in understanding the electrostatic potential and identifying the electrophilic and nucleophilic sites. orientjchem.org The calculations show that the bromine, nitrogen, and some carbon atoms possess negative charges, while the hydrogen atoms are positively charged. orientjchem.orgresearchgate.net This charge distribution is a key factor in the molecule's intermolecular interactions. ijrte.org

Table 2: Mulliken Atomic Charges of Selected Atoms in this compound (B3LYP/6-311++G(d,p))

| Atom | Charge |

| Br1 | -0.15408 |

| N2 | -0.150128 |

| C3 | 0.396872 |

| C4 | -1.267684 |

Source: Data extracted from computational studies. semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. orientjchem.orguni-muenchen.de The MEP map of this compound is typically color-coded, where red indicates regions of negative potential (prone to electrophilic attack) and blue represents regions of positive potential (prone to nucleophilic attack). orientjchem.orgirjmets.com For this molecule, the regions around the bromine and nitrogen atoms show a negative electrostatic potential, making them susceptible to electrophilic attack. orientjchem.orgresearchgate.net Conversely, the hydrogen atoms exhibit a positive potential, indicating they are sites for nucleophilic attack. orientjchem.orgresearchgate.net The MEP analysis supports the findings from the Mulliken population analysis regarding the molecule's reactivity. orientjchem.org

Non-Linear Optical (NLO) Properties

The NLO properties of organic molecules are of great interest for their potential applications in optoelectronics and other technological fields. irjmets.com Quantum chemical calculations are instrumental in predicting these properties. For this compound, the NLO behavior has been investigated through the calculation of its polarizability and first-order hyperpolarizability. ijrte.orgresearchgate.net

The polarizability of a molecule describes its ability to form a dipole moment when subjected to an external electric field. Theoretical calculations for this compound have been performed to predict its polarizability. These calculations, often carried out using DFT methods, provide a quantitative measure of the molecule's response to an electric field and are crucial for understanding its NLO characteristics. ijrte.orgresearchgate.net The calculated dipole moment for 4B3MBN is 2.144 Debye. semanticscholar.org

Table 1: Theoretical Polarizability Data for this compound

| Parameter | Calculated Value | Method |

| Dipole Moment (µ) | 2.144 D | B3LYP |

First-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. A high value of β indicates a strong NLO activity, making the compound a candidate for applications in technologies like frequency conversion. preprints.org Quantum chemical calculations have shown that this compound is an efficient molecule for future NLO applications. ijrte.orgresearchgate.netresearchgate.net The calculated first-order hyperpolarizability suggests a significant NLO response, which is attributed to the intramolecular charge transfer within the molecule. jchps.com

Theoretical Prediction of Polarizability

Thermodynamic Parameters and Molecular Stability

Thermodynamic parameters are essential for understanding the stability and reactivity of a molecule. Computational methods allow for the precise calculation of properties such as enthalpy, entropy, and Gibbs free energy. semanticscholar.orgresearchgate.net

Table 2: Calculated Thermodynamic Parameters of this compound

| Thermodynamic Parameter | B3LYP |

| Self-consistent field energy (a.u) | -2937.178 |

| Zero point vibrational energy (kcal/mol) | 67.773 |

| Rotational constant (GHz) | 2.746 |

| 0.462 | |

| 0.395 | |

| Rotational temperature (K) | 0.132 |

| 0.022 | |

| 0.019 | |

| Thermal energy (kcal/mol) | |

| Total | 73.615 |

| Translational | 0.889 |

| Rotational | 0.889 |

| Vibrational | 71.838 |

| Specific heat capacity at constant volume (cal/mol K) | |

| Total | 34.125 |

| Translational | 2.981 |

| Rotational | 2.981 |

| Vibrational | 28.163 |

| Entropy(S) (cal/mol K) | |

| Total | 96.275 |

| Translational | 41.708 |

| Rotational | 30.840 |

| Vibrational | 23.726 |

| Gibbs Free Energy | 0.073 |

| Enthalpy | 0.118 |

Data sourced from a study utilizing the B3LYP method. semanticscholar.org

The thermal stability of a compound is a critical factor for its practical applications. For nitrile derivatives, which can have peak temperatures around 350 °C, this is particularly important for their use in high-temperature environments like spacecraft and marine engineering. ijrte.org Theoretical studies on this compound involve energy minimization to find the most stable molecular geometry. orientjchem.orgjchps.com The B3LYP/6311++G(d,p) energy values are considered to represent the most probable global minimum energy, indicating a stable molecular structure. researchgate.netjchps.com The calculated C-Br bond length is 1.91 Å, which is longer than the C-C interactions, a common feature contributing to the stability of the molecule. ijrte.org

Reactivity Profiles and Derivatization Chemistry of 4 Bromo 3 Methylbenzonitrile

4-Bromo-3-methylbenzonitrile as a Versatile Organic Building Block

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. myskinrecipes.com Its utility stems from the presence of three distinct reactive sites on the benzene (B151609) ring: a nitrile group, a bromine atom, and a methyl group. This strategic arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials. fishersci.ca

The compound's structure, featuring both an electron-withdrawing nitrile group and a reactive bromine atom, provides a platform for diverse derivatization. vulcanchem.comsmolecule.com The bromine atom is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, while the nitrile group can undergo various transformations to introduce new functionalities. myskinrecipes.comvulcanchem.com This bifunctional nature allows for sequential and selective reactions, enabling the construction of intricate molecular architectures. Researchers utilize this compound as a key starting material for creating substituted biaryl compounds, heterocyclic systems, and other elaborate structures. myskinrecipes.comsmolecule.comvulcanchem.com Its role as a synthetic intermediate is well-documented in the preparation of compounds for proteomics research and potential therapeutic applications. fishersci.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₈H₆BrN nih.gov |

| Molecular Weight | 196.04 g/mol nih.gov |

| Melting Point | 52-57 °C fishersci.casigmaaldrich.com |

| Boiling Point | 129-130 °C (at 5 mmHg) fishersci.ca |

| SMILES | CC1=C(C=CC(=C1)C#N)Br sigmaaldrich.com |

Functional Group Transformations and Interconversions

The reactivity of this compound is dictated by its three principal functional groups. Each site can be modified through specific chemical reactions, often with a high degree of selectivity.

The cyano (-C≡N) group is a versatile functional handle that can be converted into several other important chemical moieties. Its transformations are fundamental to the derivatization of this compound.

Reduction: The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). vulcanchem.com This reaction provides a pathway to introduce a basic nitrogen-containing group.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. vulcanchem.com Complete hydrolysis yields a carboxylic acid, converting the benzonitrile (B105546) into 4-bromo-3-methylbenzoic acid. Partial hydrolysis, under carefully controlled conditions, can afford the corresponding amide, 4-bromo-3-methylbenzamide. vulcanchem.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, a common strategy in medicinal chemistry. vulcanchem.com

The bromine atom at the C-4 position is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this often requires harsh conditions or activation by the electron-withdrawing nitrile group.

Cross-Coupling Reactions: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. myskinrecipes.com These reactions are highly efficient for creating complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction involves coupling with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. myskinrecipes.comsmolecule.com For instance, reacting this compound with an arylboronic acid creates a 4-aryl-3-methylbenzonitrile derivative.

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to substituted phenylacetylene (B144264) derivatives.

The methyl group attached to the aromatic ring can also be functionalized, although it is generally less reactive than the bromine atom or the nitrile group.

Hydroxymethylation: The methyl group can be oxidized to a hydroxymethyl group (-CH₂OH). This can be achieved through various methods, and the resulting 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) is itself a versatile intermediate. The hydroxymethyl group can be further oxidized to an aldehyde (formyl group) or a carboxylic acid.

Bromomethylation: The methyl group can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, to form a bromomethyl group (-CH₂Br). The resulting benzylic bromide, 4-bromo-3-(bromomethyl)benzonitrile, is highly reactive and can be used in a variety of nucleophilic substitution reactions to introduce diverse functionalities.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Nitrile (-CN) | Reduction | LiAlH₄ or DIBAL-H | Primary Amine (-CH₂NH₂) vulcanchem.com |

| Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) vulcanchem.com | |

| Hydrolysis (partial) | Controlled acid/base | Amide (-CONH₂) vulcanchem.com | |

| Bromine (-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl myskinrecipes.comsmolecule.com |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Arylamine myskinrecipes.com | |

| Nucleophilic Substitution | Strong nucleophiles | Various (e.g., -OH, -OR) | |

| Methyl (-CH₃) | Hydroxymethylation | Oxidation | Hydroxymethyl (-CH₂OH) |

Bromine Atom Reactivity in Substitution and Coupling Reactions

Synthesis of Advanced Derivatives

The true value of this compound as a building block is demonstrated in its use to construct complex, high-value molecules.

One notable application of this compound is in the synthesis of symmetrical 1,3,5-triazine (B166579) derivatives. Specifically, it is a precursor for 2,4,6-tris(4-bromo-3-methylphenyl)-1,3,5-triazine. sigmaaldrich.com This transformation is typically achieved through the acid-catalyzed cyclotrimerization of the benzonitrile. In this reaction, three molecules of this compound react in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the symmetrical six-membered triazine ring.

The resulting triazine core is a robust, planar aromatic system, and the pendant bromo-methyl-phenyl groups can be further functionalized. The bromine atoms on the periphery of the molecule can undergo subsequent cross-coupling reactions, allowing for the synthesis of even larger, star-shaped molecules with potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or porous organic frameworks.

Halogen Exchange Reactions (e.g., to 4-fluoro-3-methylbenzonitrile)

Halogen exchange reactions are a fundamental transformation in organic synthesis, allowing for the conversion of one halogen to another. In the case of this compound, the bromine atom can be replaced by fluorine to yield 4-fluoro-3-methylbenzonitrile (B66165). This transformation is significant as the introduction of a fluorine atom can dramatically alter the physicochemical and biological properties of the molecule. chemdad.comsigmaaldrich.com

One common method for achieving this is through a nucleophilic aromatic substitution reaction. These reactions typically require an electron-withdrawing group positioned ortho or para to the leaving group to facilitate the reaction. snmjournals.org However, successful fluorination has been achieved with meta-substituted compounds as well. snmjournals.org Studies on related meta-halobenzonitrile derivatives have shown that the reactivity of the leaving group follows the order F >> Br > Cl >> I, which is in contrast to aliphatic nucleophilic substitution. snmjournals.orgresearchgate.net This suggests that fluorine is the most reactive leaving group in this context. snmjournals.org

The synthesis of 4-fluoro-3-methylbenzonitrile from this compound can be accomplished using various fluorinating agents and catalysts. chemdad.comsigmaaldrich.com For instance, the reaction can be carried out using alkali metal fluorides, such as potassium fluoride (B91410), often in the presence of a phase-transfer catalyst or in an aprotic polar solvent at elevated temperatures. google.com Transition metal catalysts, such as those based on palladium or nickel, can also facilitate this type of halogen exchange. researchgate.net For example, the use of Pd(PPh₃)₄ with Zn(CN)₂ has been documented for the conversion of a bromo-analogue to a nitrile, indicating the utility of palladium catalysts in transformations involving aryl halides.

| Reactant | Product | Reagents/Conditions | Reference |

| This compound | 4-Fluoro-3-methylbenzonitrile | Alkali metal fluoride (e.g., KF), catalyst, heat | chemdad.comsigmaaldrich.comgoogle.com |

| 4-Bromo-3-fluorotoluene | 2-Fluoro-4-methylbenzonitrile | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C |

Hydrolysis to Carboxylic Acids (e.g., 4-bromo-3-methylbenzoic acid)

The nitrile functional group in this compound can be hydrolyzed to a carboxylic acid, yielding 4-bromo-3-methylbenzoic acid. ottokemi.comindiamart.com This transformation is a common and important reaction in organic synthesis, as carboxylic acids are versatile intermediates for the preparation of a wide range of other functional groups and compounds. ottokemi.com

The hydrolysis can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid and ammonium (B1175870) ion.

Base-catalyzed hydrolysis involves treating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, usually in an aqueous or alcoholic solution. The hydroxide ion attacks the electrophilic carbon of the nitrile group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture then yields the final carboxylic acid product. ottokemi.comindiamart.com

| Reactant | Product | Reagents/Conditions | Reference |

| This compound | 4-Bromo-3-methylbenzoic acid | Acid or base hydrolysis | ottokemi.comindiamart.com |

Reduction to Aldehydes and Alcohols (e.g., 4-bromo-3-(hydroxymethyl)benzonitrile)

The nitrile group of this compound can be selectively reduced to an aldehyde or further to a primary alcohol. The reduction of a related compound, 4-bromo-3-formylbenzonitrile, to 4-bromo-3-(hydroxymethyl)benzonitrile has been well-documented. chemicalbook.comgoogle.comgoogle.com This transformation is typically achieved using a mild reducing agent to avoid over-reduction.

A common method for the reduction of the aldehyde precursor to the corresponding alcohol, 4-bromo-3-(hydroxymethyl)benzonitrile, involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. chemicalbook.comgoogle.comgoogle.com The reaction is often carried out at low temperatures, such as 0°C, to enhance selectivity. chemicalbook.comgoogle.com The reaction is then quenched with a saturated ammonium chloride solution. chemicalbook.com

Further reduction of the nitrile group itself to a primary amine can also be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, for the synthesis of the aldehyde or alcohol, partial reduction is required. The aldehyde can be synthesized from the corresponding nitrile via methods such as the Stephen aldehyde synthesis or by using reducing agents like diisobutylaluminium hydride (DIBAL-H).

| Reactant | Product | Reagents/Conditions | Reference |

| 4-Bromo-3-formylbenzonitrile | 4-Bromo-3-(hydroxymethyl)benzonitrile | Sodium borohydride (NaBH₄), Methanol, 0°C | chemicalbook.comgoogle.comgoogle.com |

Acylations and Ketone Formation (e.g., 4'-bromo-3'-methylacetophenone)

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring, leading to the formation of a ketone. chemistrysteps.com However, direct Friedel-Crafts acylation of this compound is challenging due to the deactivating nature of the nitrile and bromo substituents on the aromatic ring. libretexts.org Therefore, alternative synthetic routes are often employed to synthesize acyl derivatives like 4'-bromo-3'-methylacetophenone.

One common approach involves the acylation of a more activated precursor. For example, 3'-methylacetophenone (B52093) can be brominated to yield 4'-bromo-3'-methylacetophenone. Another route starts from 4-bromo-3-methylbenzaldehyde, which can be reacted with a Grignard reagent like methyl magnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone. chemicalbook.com This two-step process provides a high yield of the desired product. chemicalbook.com

The synthesis of 4'-bromo-3'-methylacetophenone has been described starting from 1-(4-bromo-3-methylphenyl)ethanol, which is then oxidized using pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to give the final ketone product with a high yield. chemicalbook.com

| Reactant | Intermediate | Product | Reagents/Conditions | Reference |

| 4-Bromo-3-methylbenzaldehyde | 1-(4-Bromo-3-methylphenyl)ethanol | 4'-Bromo-3'-methylacetophenone | 1. Methyl magnesium bromide, THF, 0°C | chemicalbook.com |

| 2. Pyridinium chlorochromate (PCC), Dichloromethane | chemicalbook.com |

Regioselectivity and Chemoselectivity in Reactions

Regioselectivity and chemoselectivity are crucial considerations in the reactions of this compound, a molecule with multiple reactive sites. The presence of the bromo, methyl, and nitrile groups on the benzene ring dictates the outcome of various chemical transformations.

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents determine the position of the incoming electrophile. The methyl group is an ortho, para-director and an activating group, while the bromo and nitrile groups are deactivating groups. The bromo group is an ortho, para-director, and the nitrile group is a meta-director. The interplay of these effects will govern the regioselectivity of substitution reactions. For instance, in Friedel-Crafts acylation of a related compound, methylbenzene, the substitution occurs primarily at the 4-position relative to the methyl group. libretexts.org

In nucleophilic aromatic substitution reactions, the bromine atom serves as a leaving group. The rate and feasibility of this reaction are influenced by the electron-withdrawing nature of the nitrile group. While the nitrile group is meta to the bromine, which is not as activating as an ortho or para positioning, these reactions can still proceed, particularly under forcing conditions or with the aid of a catalyst. snmjournals.org

Chemoselectivity is evident in reduction reactions. The nitrile group can be reduced to an amine, while a formyl group, if present as a precursor, can be reduced to a hydroxymethyl group. The choice of reducing agent is critical for achieving the desired transformation. Mild reducing agents like sodium borohydride will selectively reduce an aldehyde in the presence of a nitrile, as seen in the synthesis of 4-bromo-3-(hydroxymethyl)benzonitrile from 4-bromo-3-formylbenzonitrile. chemicalbook.comgoogle.comgoogle.com Stronger reducing agents like lithium aluminum hydride would likely reduce both the nitrile and any carbonyl functionalities.

In reactions involving the methyl group, such as radical bromination, the benzylic position is the most reactive site. This allows for selective functionalization of the methyl group without affecting the aromatic ring or the other substituents under specific conditions.

Advanced Applications and Emerging Research Frontiers of 4 Bromo 3 Methylbenzonitrile Derivatives

Applications in Advanced Materials Science

The unique structural and electronic properties of 4-Bromo-3-methylbenzonitrile derivatives make them valuable in materials science. The presence of the bromo, methyl, and nitrile groups on the benzene (B151609) ring allows for tailored modifications, leading to materials with specific optical and electronic characteristics.

Precursors for Phthalocyanine (B1677752) Dyes and Related Chromophores

This compound serves as a crucial building block for synthesizing phthalocyanine dyes. jchps.comresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments due to their intense colors and stability. The synthesis often involves the cyclotetramerization of phthalonitrile (B49051) precursors. rsc.org

By starting with a substituted phthalonitrile like this compound, chemists can create unsymmetrically substituted phthalocyanines. rsc.orgresearchgate.net This asymmetry is key to fine-tuning the molecule's properties, such as solubility and electronic behavior, which is difficult to achieve with symmetrical molecules. beilstein-journals.org The synthesis of these complex structures often involves a mixed cyclotetramerization of two different phthalonitrile derivatives. researchgate.net This statistical method yields a mixture of products, including the desired A3B-type unsymmetrical phthalocyanine, which can then be separated and purified. beilstein-journals.org The ability to introduce specific groups at defined positions on the phthalocyanine ring system is essential for developing materials for applications like photodynamic cancer therapy and photo-redox responses. jchps.comresearchgate.net

For example, the bromo group on the precursor can be replaced in subsequent reaction steps, such as through palladium-catalyzed cross-coupling reactions, to attach other functional groups and extend the dye's π-conjugated system. beilstein-journals.org This modular approach allows for the rational design of phthalocyanine dyes with tailored absorption and emission properties for specific technological applications.

Role in Dye-Sensitized Solar Cells (DSSC)

Benzonitrile (B105546) derivatives, including those related to this compound, are utilized as dye sensitizers in Dye-Sensitized Solar Cells (DSSCs). jchps.comresearchgate.net DSSCs are a type of low-cost solar cell that mimics the photosynthesis process in plants. nih.gov The sensitizer, a dye molecule, is responsible for absorbing light and injecting electrons into a semiconductor, which then generates an electric current.

Persistent Room-Temperature Phosphorescent Dyes

The development of materials exhibiting persistent room-temperature phosphorescence (pRTP) is a significant area of research due to applications in areas like security inks, bioimaging, and optical data storage. nih.govresearchgate.net Phosphorescence is a process where a material absorbs light and then slowly re-emits it over a period of time. Achieving this effect at room temperature in purely organic materials is challenging.

The "heavy atom effect" is a common strategy to enhance phosphorescence. The presence of a heavy atom, such as bromine, in a molecule facilitates the transition of electrons into the excited triplet state, from which phosphorescence occurs. rhhz.net Derivatives of this compound, containing a bromine atom, are therefore investigated as potential components in the synthesis of RTP dyes. Research has shown that combining a heavy atom with other specific functional groups can lead to bright and long-lasting phosphorescence. rhhz.net While direct studies on this compound for this specific application are emerging, related bromo-benzonitrile compounds are recognized for their potential in creating RTP materials.

Biomedical and Pharmaceutical Research Relevance

In the pharmaceutical sector, this compound is a valuable intermediate, a chemical compound that is a step in the synthesis of a final product. myskinrecipes.comdapinpharma.com Its structure provides a scaffold that can be chemically modified to produce complex molecules with therapeutic properties.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug. The synthesis of many modern APIs involves multiple, complex steps, and intermediates are the building blocks used along the way. dapinpharma.com this compound is used in the synthesis of various pharmaceutical compounds. jchps.comresearchgate.net

A prominent example is its use in the synthesis of PARP (poly (ADP-ribose) polymerase) inhibitors, a class of drugs used in cancer therapy. google.com Talazoparib, an FDA-approved PARP inhibitor, is used to treat certain types of breast cancer. google.com The synthesis of Talazoparib and its derivatives can involve intermediates structurally related to this compound. researchgate.netnih.gov The bromo and nitrile functionalities allow for specific chemical reactions to build the final, complex structure of the API. nih.govchemrxiv.orgsnmjournals.org

Below is a table highlighting key PARP inhibitors and their research context where intermediates like this compound are relevant.

| Drug Name | Drug Class | Research Context | Key Findings | Citations |

| Talazoparib | PARP Inhibitor | Treatment of BRCA-mutated breast cancer; Radiosynthesis for imaging. | High affinity for PARP-1; can be radiolabeled with isotopes like ¹⁸F for PET imaging to monitor tumor response. | google.comresearchgate.netnih.govchemrxiv.orgsnmjournals.org |

| Olaparib | PARP Inhibitor | Treatment of ovarian, breast, pancreatic, and prostate cancers. | Can be radiolabeled for non-invasive imaging of PARP-1 expression. | researchgate.netnih.govsnmjournals.org |

| Rucaparib | PARP Inhibitor | Treatment of ovarian and prostate cancers. | Derivatives have been radiolabeled for imaging purposes. | researchgate.netnih.gov |

This table provides an overview of related APIs and is for informational purposes only.

Development of Antimutagenic Drugs

Antimutagenic agents are substances that can reduce or prevent the rate of mutations in DNA. nih.gov They are of significant interest in cancer prevention research. Certain benzonitrile derivatives have been explored for their potential antimutagenic properties. Research indicates that compounds with specific structural features can interact with mutagens, preventing them from damaging DNA. nih.gov While direct research on the antimutagenic properties of this compound is not extensive, related fluorinated benzonitrile compounds have been noted in the context of developing antimutagenic drugs. smolecule.com This suggests a potential avenue for future research into the biological activities of this compound derivatives.

Photodynamic Cancer Therapy Applications

Derivatives of this compound serve as crucial intermediates in the synthesis of specialized dyes with applications in photodynamic therapy (PDT), a non-invasive cancer treatment. orientjchem.orgsemanticscholar.org The core molecule is often used in the production of substituted phthalocyanine dyes. orientjchem.orgiucr.orgnih.gov These phthalocyanine derivatives are notable for their photosensitive properties and are employed in PDT, where they can be activated by light to produce reactive oxygen species that selectively destroy cancer cells. orientjchem.orgsemanticscholar.orgresearchgate.net The planarity of the this compound (4B3MBN) structure makes it a suitable building block for these larger, complex dye molecules. orientjchem.orgjchps.com Research has highlighted the use of these surrogated phthalocyanine dyes not only in PDT but also in photo-redox responses, indicating a broader potential in light-activated applications. orientjchem.orgsemanticscholar.orgresearchgate.net

Proteomics Research Applications

This compound, also known as 4-bromo-3-methylbenzenecarbonitrile, is identified as a nitrile compound utilized in the field of proteomics research. fishersci.cathermofisher.comcymitquimica.com In this capacity, it functions as a research chemical and a pharmaceutical intermediate. fishersci.cathermofisher.com While detailed mechanisms of its application in specific proteomics workflows are proprietary or part of ongoing research, its availability as a research-grade chemical underscores its role as a tool or building block for creating probes or reagents for studying protein structure and function.

Agrochemical and Related Industrial Uses

Benzonitrile and its derivatives are established intermediates in the synthesis of agrochemicals. orientjchem.orgresearchgate.netjchps.com Specifically, this compound and structurally similar compounds are used as building blocks in the production of more complex molecules for agriculture. chemimpex.com These applications include the development of herbicides to control weed growth. jchps.com The reactivity of the molecule, enhanced by the bromine atom and cyano group, allows it to be a versatile intermediate for creating a variety of agrochemical products. chemimpex.com Its role extends to being an intermediate for epoxy curing agents and dye sensitizers as well. researchgate.netjchps.com

Computational Design and Structure-Activity Relationship Studies

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound. orientjchem.org Theoretical methods such as Density Functional Theory (DFT) have been employed to investigate its electronic structure, vibrational properties, and optimized geometry. orientjchem.orgsemanticscholar.orgjchps.com These computational studies are essential for corroborating experimental data and for predicting the molecule's behavior and reactivity, which is foundational for designing new derivatives with enhanced activities. orientjchem.orgsemanticscholar.org

The principles of computational design are actively applied to modify structures derived from or related to bromo-benzonitriles to develop treatments for complex illnesses, including neurodegenerative diseases. jchemlett.com Alzheimer's disease, for instance, is a major focus where researchers design and screen novel compounds in silico to act as inhibitors for targets like acetylcholinesterase (AChE) and Histone Deacetylases (HDACs). jchemlett.com

The process involves using a known active compound as a template to design new derivatives with potentially higher binding affinities and better pharmacological profiles. jchemlett.com For example, studies on other brominated aromatic compounds have explored their potential as neuroprotective agents. Derivatives of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a related structural class, have been suggested to modulate neuroprotective pathways. Similarly, research into inhibitors for monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases, has involved the synthesis of bromobenzyl derivatives. nih.gov This in silico approach allows for the rapid screening of many potential drug candidates, identifying those with the most promise for laboratory synthesis and further testing. jchemlett.com

Molecular docking is a key computational technique used to predict how a ligand, such as a derivative of this compound, binds to the active site of a target protein. This method is crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors.

A pertinent example involves the synthesis and analysis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com In this research, molecular docking studies were performed to understand the interactions of these compounds with human placental alkaline phosphatase. mdpi.com Such simulations help to visualize the binding mode and identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. mdpi.com

In other research focused on developing agents for Alzheimer's disease, molecular docking was used to evaluate a series of designed HDAC inhibitors against the acetylcholinesterase target. jchemlett.com The studies generated binding affinity scores, which quantify the strength of the ligand-protein interaction, allowing researchers to rank the designed compounds. jchemlett.com

Table 1: Example of Molecular Docking Results for Designed HDAC Inhibitors Against an Alzheimer's Disease Target

This table illustrates typical data generated from molecular docking studies, showing the binding affinities of newly designed compounds compared to a template.

| Compound | Binding Affinity (kcal/mol) |

| Template | -19.758 |

| Designed Compound 1 | -20.031 |

| Designed Compound 2 | -20.583 |

| Designed Compound 3 | -19.925 |

| Designed Compound 4 | -21.639 |

| Designed Compound 5 | -21.950 |

| Designed Compound 7 | -23.289 |

| Data sourced from a study on designed HDAC inhibitors for Alzheimer's disease, demonstrating the use of computational techniques to predict enhanced biological activity. jchemlett.com |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Bromo-3-methylbenzonitrile

This compound has been established as a significant chemical intermediate with a well-documented profile in synthetic chemistry. Research has primarily focused on its structural characterization and its utility as a building block for more complex molecules. Key findings from various studies reveal that the compound is an almost planar molecule, a structural feature that influences its reactivity and interactions. researchgate.netjchps.com

Spectroscopic and computational studies have been pivotal in understanding its fundamental properties. Experimental techniques such as Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been employed to analyze its vibrational modes. semanticscholar.orgorientjchem.org These experimental data are often corroborated by computational methods like Density Functional Theory (DFT), which have been used to calculate molecular geometry, vibrational frequencies, molecular electrostatic potential (MEP), and other electronic properties. researchgate.netsemanticscholar.orgorientjchem.org This synergy between experimental and theoretical work has provided a robust understanding of the molecule's electronic structure. semanticscholar.org

In terms of its chemical utility, this compound is recognized as a versatile precursor. It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. researchgate.netjchps.comfishersci.at Its value is particularly noted in the creation of substituted phthalocyanine (B1677752) dyes, which have applications in dye-sensitized solar cells (DSSC), photodynamic cancer therapy, and as agents in photo redox responses. researchgate.netjchps.comorientjchem.org Furthermore, it is a known starting material for the synthesis of other specialized chemicals, such as 4-fluoro-3-methylbenzonitrile (B66165) and 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine. The presence and position of the bromo and methyl groups on the benzonitrile (B105546) ring are crucial, influencing the compound's reactivity, particularly in nucleophilic substitution reactions at the bromine-substituted para-position.

Unexplored Reactivity and Derivatization Pathways

While the fundamental reactivity of this compound is understood, particularly the substitution of the bromine atom and reduction of the nitrile group, many advanced and specialized derivatization pathways remain underexplored. Future research could profitably focus on novel catalytic systems to enhance reaction efficiency, selectivity, and environmental compatibility.

A significant area for exploration is the expansion of its participation in modern cross-coupling reactions. While it is a suitable substrate for reactions like Suzuki and Buchwald-Hartwig amination, there is scope to investigate its performance with a wider array of coupling partners and under more sustainable, "green" reaction conditions (e.g., in water or using microwave assistance). Furthermore, C-H activation at the methyl group or the aromatic ring presents a frontier for creating novel derivatives that are otherwise difficult to access.

The reactivity of the nitrile group itself offers further opportunities. Beyond simple reduction or hydrolysis, its use in cycloaddition reactions or as a directing group for ortho-metalation could yield a diverse range of heterocyclic and poly-functionalized aromatic compounds. Inspired by research on related benzonitriles, investigating oxidative coupling reactions with alkenes could also open new synthetic avenues. The development of one-pot, multi-component reactions starting from this compound would be highly valuable for rapidly building molecular complexity.

Potential for Novel Material Development

The inherent properties of this compound and its derivatives suggest significant potential for the development of novel functional materials. The benzonitrile moiety is a known component in chromophores designed for nonlinear optical (NLO) applications, and the strategic placement of bromo and methyl groups allows for fine-tuning of electronic properties. mdpi.com

Future work could focus on designing and synthesizing advanced materials based on this scaffold. Key areas of potential include:

Organic Electronics: The electronic properties of related brominated benzonitriles suggest that derivatives of this compound could be investigated as components in organic semiconductors or photonic materials. The nitrile group's thermal stability is an advantageous property for materials used in electronic devices and even extreme environments like spacecraft.

Advanced Dyes and Sensors: Building on its known use in producing phthalocyanine dyes, there is potential to create novel sensor molecules. researchgate.netorientjchem.org The functional groups could be modified to create chemosensors that respond to specific analytes through changes in fluorescence or color.

Luminescent Materials: The development of derivatives for applications in organic light-emitting diodes (OLEDs) or as persistent room-temperature phosphorescent dyes is a promising research direction, leveraging the heavy-atom effect of bromine to promote phosphorescence.

A summary of potential material applications is presented below.

| Application Area | Potential Role of this compound Derivatives | Key Advantage |

| Nonlinear Optics (NLO) | Precursors to A-π-D type NLO chromophores. | Tunable electronic properties via functionalization. mdpi.com |

| Organic Semiconductors | Building blocks for semiconducting polymers or small molecules. | Good thermal stability and defined electronic structure. |

| Dye-Sensitized Solar Cells | Intermediates for advanced phthalocyanine and other synthetic dyes. | Known pathway to photoactive dyes. jchps.comorientjchem.org |

| Chemosensors | Core structure for fluorescent or colorimetric sensors. | Functional groups allow for tailored binding sites. |

Challenges and Opportunities in Synthetic Scale-up and Industrial Applications

Transitioning the synthesis of this compound and its derivatives from laboratory-scale to industrial production presents several challenges and opportunities. A primary challenge in traditional benzonitrile synthesis, such as the Sandmeyer reaction, is the difficulty and hazard associated with carrying it out on a large scale. google.com

Key challenges include:

Cost and Availability of Starting Materials: The commercial availability and cost of precursors can be a significant bottleneck for large-scale production. acs.org

Use of Expensive Catalysts: Many modern cross-coupling reactions rely on expensive palladium catalysts, which can make the final product economically unviable and require extensive purification to remove metal residues. acs.org

Process Safety and Waste: The use of hazardous reagents and the generation of significant waste streams are critical concerns in industrial chemistry that require mitigation.

Purification: Achieving the high purity required for pharmaceutical or materials applications often necessitates costly and time-consuming purification methods like column chromatography. acs.org

Synergistic Experimental and Computational Research Outlook

The future of research on this compound will be significantly enhanced by a synergistic approach that combines experimental synthesis and characterization with advanced computational modeling. This dual strategy has already proven effective in elucidating the molecule's fundamental spectroscopic and electronic properties. semanticscholar.orgorientjchem.org

Looking forward, this integrated approach can be used to accelerate the discovery and development of new derivatives and materials.

Predictive Modeling: Computational tools, such as DFT and time-dependent DFT (TD-DFT), can be used to predict the electronic, optical, and reactive properties of hypothetical derivatives before committing resources to their synthesis. mdpi.com This allows for the in silico screening of large numbers of candidate molecules for specific applications, such as NLO materials or pharmaceutical intermediates.

Mechanism Elucidation: Computational studies can provide deep insight into reaction mechanisms, helping to explain experimental observations and guide the optimization of reaction conditions. acs.org For instance, modeling the transition states of catalytic cycles can help in designing more efficient catalysts.

Spectroscopic Analysis: As demonstrated in existing studies, computational prediction of vibrational (IR, Raman) and electronic spectra serves as a powerful tool to confirm the structure of newly synthesized compounds and to understand their intramolecular interactions. semanticscholar.orgfrontiersin.org

The continued collaboration between computational chemists and synthetic chemists will be essential. This synergy will enable a more rational, design-driven approach to exploring the full potential of this compound, moving from its current role as a simple intermediate to a versatile platform for creating high-value, functional molecules and materials.

Q & A

What are the optimal synthetic routes for preparing 4-Bromo-3-methylbenzonitrile with high purity?

Basic Research Question

The synthesis of this compound typically involves bromination of 3-methylbenzonitrile. Radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., benzoyl peroxide as an initiator) is a common method. Post-synthesis purification via recrystallization (melting point 53–57°C ) or column chromatography is critical to achieve >97% purity. Analytical tools like GC or HPLC should confirm purity, with attention to avoiding byproducts such as dibrominated derivatives .

How can contradictions in spectroscopic data for this compound be resolved?

Advanced Research Question

Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) may arise from residual solvents, isotopic effects of bromine, or polymorphism. For example, bromine’s quadrupolar relaxation can broaden [13]C NMR signals. Cross-validate data with computational methods (DFT calculations for predicted vibrational modes) and reference databases like NIST Chemistry WebBook . If inconsistencies persist, alternative characterization (X-ray crystallography using ORTEP-III ) can resolve structural ambiguities.

What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

Advanced Research Question

Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are highly effective. Using arylboronate esters (e.g., pinacol boronate ), Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80–100°C yields biphenyl derivatives. For fluorination, Pd⁰/PdII systems (e.g., Buchwald-Hartwig conditions) enable selective substitution of bromine with fluorine . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and optimize ligand/stoichiometry to suppress homocoupling side reactions.